Carbazole, 9-(2-diethylaminoethyl)-2-methoxy-, oxalate
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Overview
Description
Carbazole, 9-(2-diethylaminoethyl)-2-methoxy-, oxalate is a complex organic compound that belongs to the class of carbazole derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Carbazole, 9-(2-diethylaminoethyl)-2-methoxy-, oxalate typically involves multiple steps, starting with the preparation of the carbazole core The carbazole core can be synthesized through various methods, including the Buchwald-Hartwig amination and the Ullmann reactionThe final step involves the formation of the oxalate salt by reacting the compound with oxalic acid .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
Carbazole, 9-(2-diethylaminoethyl)-2-methoxy-, oxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the compound
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carbazole-9-carboxylic acid, while reduction can yield the corresponding amine .
Scientific Research Applications
Carbazole, 9-(2-diethylaminoethyl)-2-methoxy-, oxalate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antiviral and antibacterial properties.
Medicine: Investigated for its potential use in the treatment of various diseases, including cancer and viral infections.
Industry: Utilized in the production of polymers and other advanced materials
Mechanism of Action
The mechanism of action of Carbazole, 9-(2-diethylaminoethyl)-2-methoxy-, oxalate involves its interaction with specific molecular targets and pathways. The compound can bind to and inhibit the activity of certain enzymes, leading to the disruption of cellular processes. For example, it may inhibit viral replication by targeting viral enzymes or interfere with bacterial cell wall synthesis .
Comparison with Similar Compounds
Carbazole, 9-(2-diethylaminoethyl)-2-methoxy-, oxalate can be compared with other carbazole derivatives, such as:
Carbazole, 9-(2-(dimethylamino)ethyl)-: Similar structure but with a dimethylamino group instead of a diethylamino group.
Carbazole, 9-(2-(diethylamino)ethyl)-: Lacks the methoxy group present in this compound
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
41734-78-5 |
---|---|
Molecular Formula |
C21H26N2O5 |
Molecular Weight |
386.4 g/mol |
IUPAC Name |
diethyl-[2-(2-methoxycarbazol-9-yl)ethyl]azanium;2-hydroxy-2-oxoacetate |
InChI |
InChI=1S/C19H24N2O.C2H2O4/c1-4-20(5-2)12-13-21-18-9-7-6-8-16(18)17-11-10-15(22-3)14-19(17)21;3-1(4)2(5)6/h6-11,14H,4-5,12-13H2,1-3H3;(H,3,4)(H,5,6) |
InChI Key |
VSABHBDPQBYEHH-UHFFFAOYSA-N |
Canonical SMILES |
CC[NH+](CC)CCN1C2=CC=CC=C2C3=C1C=C(C=C3)OC.C(=O)(C(=O)[O-])O |
Origin of Product |
United States |
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